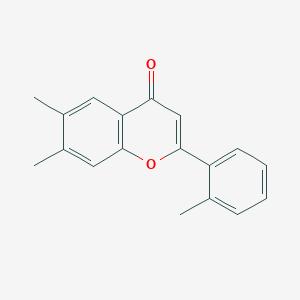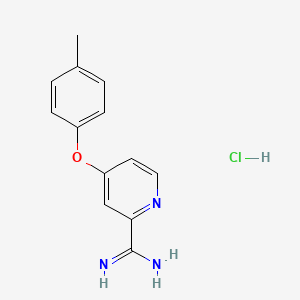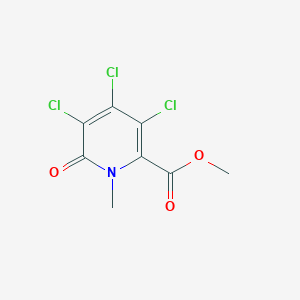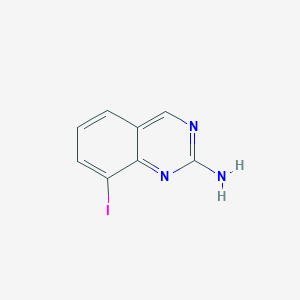
Benzamide, 4-bromo-N-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-bromo-N-(trimethylsilyl)-: is an organic compound with the molecular formula C10H14BrNOSi. It is a derivative of benzamide, where the amide nitrogen is substituted with a trimethylsilyl group and the benzene ring is substituted with a bromine atom at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- typically involves the reaction of 4-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:
4-bromobenzoyl chloride+trimethylsilylamine→Benzamide, 4-bromo-N-(trimethylsilyl)-+HCl
Industrial Production Methods: While specific industrial production methods for Benzamide, 4-bromo-N-(trimethylsilyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Benzamide, 4-bromo-N-(trimethylsilyl)- can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Hydrolysis: The major product is the corresponding amine.
科学研究应用
Chemistry: Benzamide, 4-bromo-N-(trimethylsilyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects. Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: In the industrial sector, Benzamide, 4-bromo-N-(trimethylsilyl)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of Benzamide, 4-bromo-N-(trimethylsilyl)- is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
相似化合物的比较
4-Bromo-N,N-bis(trimethylsilyl)aniline: Similar in structure but with two trimethylsilyl groups attached to the nitrogen atom.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of a trimethylsilyl group.
Uniqueness: Benzamide, 4-bromo-N-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions while maintaining stability under different conditions sets it apart from other similar compounds.
属性
CAS 编号 |
61511-49-7 |
|---|---|
分子式 |
C10H14BrNOSi |
分子量 |
272.21 g/mol |
IUPAC 名称 |
4-bromo-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-4-6-9(11)7-5-8/h4-7H,1-3H3,(H,12,13) |
InChI 键 |
UFRBMTHJFPPIIQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC(=O)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)



![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)

![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)




![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)
